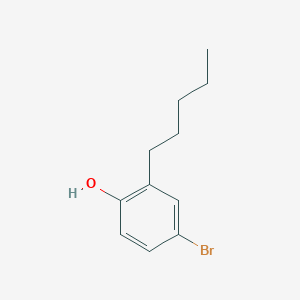
4-Bromo-2-pentylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-pentylphenol is an organic compound belonging to the class of bromophenols It is characterized by a bromine atom attached to the second position of the phenol ring and a pentyl group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-pentylphenol typically involves the bromination of 2-pentylphenol. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-pentylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form 2-pentylphenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium amide or thiourea can be employed under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: 2-Pentylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-pentylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its bromine atom serves as a versatile functional group for further chemical modifications.
Biology: The compound is studied for its potential antimicrobial properties. It has been shown to exhibit activity against various bacterial strains.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features make it a candidate for drug development.
Industry: this compound is used in the production of specialty chemicals, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-pentylphenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cell membranes or interfering with enzyme activity. The bromine atom and phenolic group play crucial roles in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
4-Bromophenol: Similar structure but lacks the pentyl group, making it less hydrophobic.
2-Bromo-4-methylphenol: Contains a methyl group instead of a pentyl group, leading to different chemical properties.
4-Bromo-2-chlorophenol: Has a chlorine atom instead of a pentyl group, affecting its reactivity and applications.
Uniqueness: 4-Bromo-2-pentylphenol is unique due to the presence of both a bromine atom and a pentyl group. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
18966-62-6 |
|---|---|
Molecular Formula |
C11H15BrO |
Molecular Weight |
243.14 g/mol |
IUPAC Name |
4-bromo-2-pentylphenol |
InChI |
InChI=1S/C11H15BrO/c1-2-3-4-5-9-8-10(12)6-7-11(9)13/h6-8,13H,2-5H2,1H3 |
InChI Key |
SEFNGPGKDNBLTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydrocyclobuta[3,4]naphtho[1,2-c]furan-1,3-dione](/img/structure/B14710472.png)
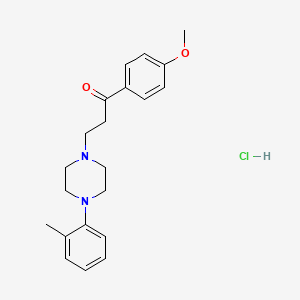
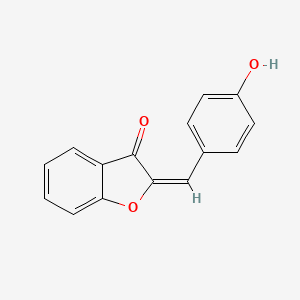

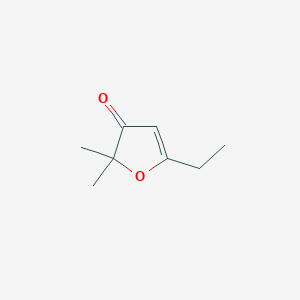
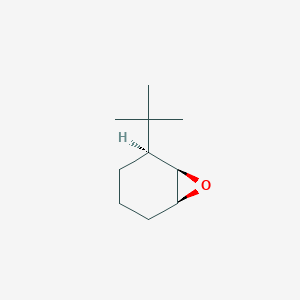
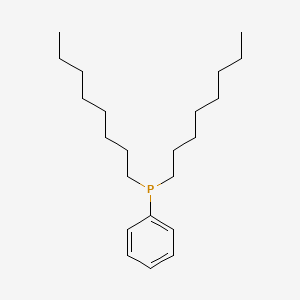
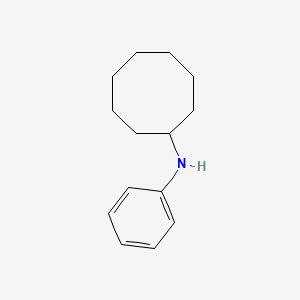


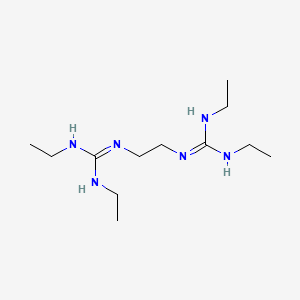

![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
